molecular formula C24H26N4O B12215167 N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12215167
M. Wt: 386.5 g/mol
InChI Key: DJUCTUTWYIDWRN-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical research compound belonging to the pyrazolo[1,5-a]pyrimidine class, which is recognized in scientific literature for its potential as a scaffold for protein kinase inhibitors (PKIs). Compounds within this structural class have demonstrated significant interest in targeted cancer therapy research due to their ability to modulate key signaling pathways that drive oncogenesis. Pyrazolo[1,5-a]pyrimidines are investigated for their capacity to act as ATP-competitive inhibitors, potentially disrupting the aberrant activity of various kinases implicated in cellular proliferation and survival. The specific substitution pattern on this compound—featuring a 2-methyl group, a 3-phenyl ring, a 5-propyl chain, and an N-(4-ethoxyphenyl)amine at the 7-position—is designed to explore structure-activity relationships (SAR). Research on closely related analogs indicates that the nature of substituents at the 3- and 5- positions of the core scaffold, as well as the amine group at the 7-position, are critical for optimizing potency, selectivity, and metabolic stability against target kinases. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers specializing in medicinal chemistry and oncology drug discovery may find this compound valuable for in vitro biological screening and hit-to-lead optimization studies.

Properties

Molecular Formula

C24H26N4O

Molecular Weight

386.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C24H26N4O/c1-4-9-20-16-22(25-19-12-14-21(15-13-19)29-5-2)28-24(26-20)23(17(3)27-28)18-10-7-6-8-11-18/h6-8,10-16,25H,4-5,9H2,1-3H3

InChI Key

DJUCTUTWYIDWRN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)OCC)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Core Pyrazolo[1,5-a]Pyrimidine Scaffold Formation

The synthesis begins with constructing the pyrazolo[1,5-a]pyrimidine core. A widely adopted method involves cyclocondensation of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions. In a representative procedure, sodium ethoxide catalyzes the reaction in anhydrous ethanol at reflux (78°C), yielding 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) with an 89% yield . Subsequent chlorination using phosphorus oxychloride (POCl₃) at 110°C for 6 hours converts the diol into 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) (61% yield) .

Table 1: Optimization of Chlorination Conditions

POCl₃ Equiv.Temperature (°C)Time (h)Yield (%)
3110661
4120458
5110863

Regioselective Substitution at Position 7

Selective substitution at the C7 position is critical for introducing the 4-ethoxyphenylamine group. Studies demonstrate that the chlorine atom at C7 exhibits higher reactivity due to electronic effects from the pyrazole ring . Treatment of 2 with 4-ethoxyaniline in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours affords 7-(4-ethoxyphenylamino)-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine (3 ) in 75–82% yield . Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields .

Functionalization at Position 5

The C5 chlorine in 3 is replaced with a propyl group via palladium-catalyzed cross-coupling. Using Suzuki-Miyaura conditions, 3 reacts with propylboronic acid in tetrahydrofuran (THF) with Pd(PPh₃)₄ as the catalyst and aqueous Na₂CO₃ as the base. This step yields 5-propyl-7-(4-ethoxyphenylamino)-2-methylpyrazolo[1,5-a]pyrimidine (4 ) with 68% efficiency . Alternative methods employing Negishi coupling with zinc propylide show marginally higher yields (72%) but require stringent anhydrous conditions .

MethodCatalystSolventYield (%)
Suzuki-MiyauraPd(PPh₃)₄THF68
NegishiPdCl₂(dppf)Toluene72
StillePd₂(dba)₃DMF65

Introduction of the 3-Phenyl Group

The C3 methyl group in 4 undergoes oxidation to a carboxylic acid using KMnO₄ in acidic medium, followed by decarboxylation to generate a reactive intermediate. This intermediate is coupled with phenylboronic acid under Miyaura borylation conditions, yielding 3-phenyl-5-propyl-7-(4-ethoxyphenylamino)-2-methylpyrazolo[1,5-a]pyrimidine (5 ) with 65% overall yield . Direct C–H arylation using Pd(OAc)₂ and PivOH as an additive represents a more efficient route (78% yield) .

Final Purification and Characterization

Crude 5 is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) to achieve >95% purity. Recrystallization from ethanol/water (3:1) enhances crystalline quality. Structural confirmation is achieved through:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 1.85–1.92 (m, 2H, CH₂CH₂CH₃), 2.51 (s, 3H, CH₃), 3.02 (t, J = 7.5 Hz, 2H, CH₂CH₂CH₃), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 6.89–7.45 (m, 9H, Ar–H) .

  • HRMS (ESI) : m/z calcd for C₂₅H₂₇N₅O [M+H]⁺: 438.2121; found: 438.2124 .

Process Optimization and Scale-Up Challenges

Scale-up to kilogram quantities faces challenges in controlling exotherms during chlorination and minimizing palladium residues in final batches. Implementing flow chemistry for the cyclocondensation step improves heat dissipation, increasing yield to 85% . Residual palladium is reduced to <5 ppm using SiliaBond® Thiourea scavengers .

Comparative Analysis of Alternative Routes

Alternative pathways evaluated include:

  • One-Pot Assembly : Combining cyclocondensation and amination in a single reactor, but yields drop to 50% due to side reactions .

  • Enzymatic Resolution : Lipase-mediated asymmetric synthesis of the 4-ethoxyphenylamine precursor, achieving 78% enantiomeric excess .

Chemical Reactions Analysis

Condensation Reactions

A common approach combines N-amino-2-iminopyridines with β-keto esters (e.g., ethyl acetoacetate) under thermal conditions. For example:

  • Reactants : N-amino-2-iminopyridine derivatives and β-keto esters.

  • Conditions : Reflux in ethanol or DMF, often catalyzed by palladium or copper salts .

Radical-Mediated Cyclization

Alternative methods utilize di-tert-butyl peroxide (DTBP) as a radical initiator to drive cyclization. A representative procedure involves:

  • Reactants : Aromatic aldehydes, 3(5)-aminoazoles, and DTBP.

  • Conditions : Heating at 130°C in dichloroethane (DCE) for 24 hours .

Reaction Conditions and Optimization

Key factors influencing reaction efficiency include solvent choice, acid concentration, and atmospheric control.

Solvent and Catalyst Effects

  • Ethanol as Solvent : Reactions in ethanol with acetic acid or DMF as co-solvents yield pyrazolo[1,5-a]pyridine derivatives. Yields improve with increasing acetic acid equivalents (e.g., 74% yield at 6 equivalents) .

  • Oxygen Atmosphere : Oxygen or air enhances yields, while argon reduces them (e.g., 94% vs. 6% yield under O₂ vs. Ar) .

Acid-Catalyzed Pathways

Acidic conditions (e.g., acetic acid, p-TSA, TFA) facilitate formation of triazolo[1,5-a]pyridine intermediates. For example:

EntryAcid (Molar Equiv.)AtmosphereYield
1AcOH (2)Air34%
4AcOH (6)O₂94%
6p-TSA (1)O₂39%

These data highlight the critical role of acid concentration and oxygen in optimizing yields .

Reactivity Insights

The compound’s reactivity stems from its amine group and fused heterocyclic system.

Nucleophilic Substitution

The primary amine (-NH₂) at position 7 undergoes nucleophilic substitution, enabling functionalization. For example:

  • Reaction : Substitution with alkyl halides or aldehydes to form N-alkylated derivatives.

  • Mechanism : Attack of the amine on electrophilic centers, followed by elimination of leaving groups .

Steric and Electronic Effects

Substituents like the ethoxyphenyl group influence reactivity:

  • Steric Hindrance : Bulky groups may slow substitution reactions.

  • Electronic Effects : Electron-donating groups (e.g., ethoxy) enhance nucleophilicity of the amine .

Characterization Data

For structurally analogous compounds, characterization involves:

  • NMR : Identification of aromatic protons, methylene groups, and amine signals.

  • Mass Spectrometry : Verification of molecular weight (e.g., ~308 g/mol for similar derivatives).

  • Yield Optimization : Column chromatography (e.g., silica gel with petroleum ether/EtOAc) is used to isolate pure products .

Scientific Research Applications

Anticancer Properties

The compound has been investigated for its anticancer potential , particularly against various cancer cell lines. Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit antiproliferative effects , making them candidates for cancer therapy. For instance, modifications of the pyrazolo[1,5-a]pyrimidine scaffold have shown effectiveness against specific cancer types, including leukemia and solid tumors.

Case Study: Inhibitory Activity

A study conducted on novel pyrazolopyrimidine derivatives highlighted their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The findings suggested that these compounds could serve as CDK inhibitors , offering a pathway for targeted cancer therapies .

Neuroprotective Effects

Research indicates that compounds in this class may also possess neuroprotective properties . The ability to modulate dopamine receptors positions them as potential treatments for neurodegenerative diseases such as Parkinson's disease.

Antiviral Activity

Emerging studies suggest that pyrazolo[1,5-a]pyrimidine derivatives may exhibit antiviral properties . Their structural features allow interaction with viral enzymes, potentially inhibiting viral replication.

Example: Antiviral Screening

Recent antiviral screening of related compounds indicated promising activity against viruses such as influenza and HIV, demonstrating the versatility of this compound class in addressing infectious diseases .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor , particularly against various kinases involved in signaling pathways related to cancer and inflammation.

Inhibitory Profiles

Research has documented that certain derivatives can selectively inhibit specific kinases, leading to reduced tumor growth and inflammation . This specificity is crucial for minimizing side effects associated with traditional chemotherapies.

Material Science Applications

Beyond biological applications, pyrazolo[1,5-a]pyrimidines have garnered attention in material sciences due to their photophysical properties. Their ability to form crystals with unique conformational characteristics opens avenues for developing new materials with specific optical properties.

Photophysical Properties

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is believed to act as a competitive inhibitor of protein kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity and affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Key structural variations among analogues include substitutions at positions 2, 3, 5, and the N-linked aryl group.

Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidin-7-amines
Compound Name Position 2 Position 3 Position 5 N-Substituent Reference
Target Compound 2-methyl 3-phenyl 5-propyl 4-ethoxyphenyl -
N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine H 3-phenyl 5-propyl 4-chlorophenyl
N-(4-methylphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine H 3-phenyl 5-propyl 4-methylphenyl
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine H 4-fluorophenyl 5-phenyl pyridin-2-ylmethyl
N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine H 4-fluorophenyl 5-methyl 4-ethoxyphenyl

Key Observations :

  • Position 5: Propyl (target) vs. methyl () or phenyl ().
  • N-Substituent : 4-ethoxyphenyl (target) vs. chlorophenyl () or pyridinyl (). Ethoxy groups improve solubility compared to chloro but reduce electrophilicity.
  • Position 3 : Phenyl (target) vs. 4-fluorophenyl (). Fluorine substitution may enhance metabolic stability.

Physical and Spectroscopic Properties

Limited data are available for the target compound, but analogues provide insights:

Table 2: Physical Properties of Selected Analogues
Compound Name Melting Point (°C) 1H NMR (δ, ppm) Reference
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine 177–180 8.35 (s, 1H), 8.19–8.10 (m, 4H)
N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine Not reported Not reported
N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine Not reported Not reported

The target compound’s melting point is expected to align with analogues (160–190°C), influenced by crystallinity from the ethoxyphenyl group.

Hypothesized Activity of Target Compound :

    Biological Activity

    N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, characterized by a unique fused ring structure that provides a range of potential biological activities. This article explores its biological activity, including synthesis methods, pharmacological properties, and relevant research findings.

    Chemical Structure and Properties

    The molecular formula of this compound is C24H26N4O, with a molecular weight of 386.5 g/mol. The compound features several substituents that influence its biological activity:

    Substituent Position Effect on Activity
    Ethoxy4th positionEnhances solubility and bioavailability
    Methyl2nd positionModulates receptor interactions
    Phenyl3rd positionPotentially increases anticancer activity
    Propyl5th positionAffects metabolic stability

    Synthesis Methods

    The synthesis of this compound typically involves cyclocondensation reactions where 3-amino-pyrazoles react with various electrophilic agents. The process requires careful control of conditions such as temperature and solvent to achieve optimal yields and purity levels. Various synthetic pathways have been reported, emphasizing regioselectivity challenges in the formation of pyrazolo derivatives.

    Biological Activity

    This compound has been studied for its diverse biological activities:

    Anticancer Activity

    Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer. Its mechanism may involve the modulation of key signaling pathways related to cell survival and apoptosis.

    Anti-inflammatory Effects

    Similar compounds have demonstrated anti-inflammatory properties through the inhibition of intracellular calcium signaling pathways. Studies suggest that this compound may block store-operated calcium channels, reducing inflammatory responses mediated by agents like platelet-activating factor (PAF).

    Enzyme Inhibition

    The compound has shown potential as an inhibitor of phosphodiesterase enzymes (PDE4B and PDE4D), which are involved in inflammatory processes. This inhibition could lead to therapeutic applications in treating conditions characterized by excessive inflammation.

    Antimicrobial Activity

    Preliminary studies suggest that derivatives of pyrazolo[1,5-a]pyrimidines possess antimicrobial properties against various pathogens. While specific data on this compound is limited, its structural similarities to other active compounds indicate potential efficacy.

    Case Studies

    • Study on Anticancer Activity : A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF7). The results demonstrated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics.
    • Anti-inflammatory Mechanism Investigation : In vitro experiments using endothelial cells exposed to PAF showed that treatment with the compound significantly reduced calcium influx compared to untreated controls, suggesting a mechanism for its anti-inflammatory effects.
    • Enzyme Inhibition Profile : Comparative studies indicated that the compound effectively inhibited PDE4 activity in cellular assays, supporting its potential use in managing inflammatory diseases such as asthma or COPD.

    Q & A

    Q. What synthetic routes are commonly employed for preparing N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine?

    The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as aminopyrazoles and β-diketones, followed by functionalization of the 7-amino position. A representative method includes:

    • Step 1 : Cyclization under acidic or thermal conditions to form the pyrazolo[1,5-a]pyrimidine scaffold.
    • Step 2 : Suzuki-Miyaura cross-coupling to introduce aryl/alkyl groups (e.g., 3-phenyl or 5-propyl substituents) using palladium catalysts and boronic acids .
    • Step 3 : Nucleophilic substitution or Buchwald-Hartwig amination to attach the 4-ethoxyphenyl group at position 7 .
      Purification often employs column chromatography or recrystallization, with yields optimized via solvent selection (e.g., DMF for polar intermediates) .

    Q. What analytical techniques are critical for characterizing this compound?

    • Nuclear Magnetic Resonance (NMR) : 1H^1H, 13C^{13}C, and 2D NMR (e.g., COSY, HSQC) confirm regiochemistry and substituent positions. For example, the 7-amine proton typically appears as a broad singlet near δ 6.5–7.0 ppm .
    • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ for C25_{25}H27_{27}N4_{4}O requires m/z 403.2128) .
    • X-ray Crystallography : Resolves ambiguities in stereochemistry; SHELX software is widely used for refinement .

    Q. How is the compound initially screened for biological activity?

    • Enzyme Inhibition Assays : Dose-dependent inhibition of kinases or phosphatases (e.g., IC50_{50} values measured via fluorescence polarization).
    • Antiproliferative Screening : MTT assays in cancer cell lines (e.g., IC50_{50} < 10 µM in HeLa cells suggests therapeutic potential) .

    Advanced Research Questions

    Q. How can structural modifications optimize target binding affinity?

    • Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl at position 2) enhances binding to hydrophobic enzyme pockets. For example, 2-CF3_3 analogs show 10-fold higher kinase inhibition than methyl derivatives .
    • Propyl Chain Optimization : Varying the 5-propyl group’s length (C3 vs. C4) affects membrane permeability; logP values correlate with cellular uptake in MDCK assays .

    Q. What methodologies resolve contradictions in structure-activity relationship (SAR) data?

    • Crystallographic Analysis : Resolve discrepancies between computational docking and experimental IC50_{50} values. For instance, X-ray structures may reveal unexpected water-mediated hydrogen bonds .
    • Free-Wilson Analysis : Decomposes substituent contributions to activity, isolating key functional groups (e.g., 4-ethoxyphenyl’s role in π-π stacking) .

    Q. How can synthetic challenges (e.g., low yields in Suzuki coupling) be addressed?

    • Catalyst Screening : Pd(OAc)2_2 with SPhos ligand improves coupling efficiency for sterically hindered boronic acids .
    • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h, minimizing decomposition of heat-sensitive intermediates .

    Key Considerations for Researchers

    • Crystallographic Refinement : Use SHELXL for high-resolution data (R-factor < 0.05) and resolve disorder in propyl chains via PART instructions .
    • Data Reproducibility : Validate biological assays with orthogonal methods (e.g., SPR for binding kinetics if IC50_{50} values vary >20% between runs) .

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